molecular formula C9H11N3O2 B7638292 3-N,5-N-dimethylpyridine-3,5-dicarboxamide

3-N,5-N-dimethylpyridine-3,5-dicarboxamide

Cat. No. B7638292
M. Wt: 193.20 g/mol
InChI Key: DZPPZHLHKVMFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-N,5-N-dimethylpyridine-3,5-dicarboxamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPA is a pyridine derivative that is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis. In

Mechanism of Action

The mechanism of action of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide is not well understood, but it is believed to act as a bidentate ligand, coordinating with the metal center through both nitrogen atoms. The resulting complex is thought to be responsible for the observed catalytic activity.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies, suggesting that it may have potential for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-N,5-N-dimethylpyridine-3,5-dicarboxamide is its versatility as a ligand in coordination chemistry. It can form stable complexes with a wide range of metals, making it useful in various catalytic applications. However, one limitation of this compound is its relatively low solubility in common solvents, which can limit its use in certain reactions.

Future Directions

There are several potential future directions for research involving 3-N,5-N-dimethylpyridine-3,5-dicarboxamide. One area of interest is the development of new this compound-based ligands for use in catalytic applications. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for use in biomedical applications. Finally, the development of new synthesis methods for this compound could help to overcome some of its limitations and expand its potential applications.

Synthesis Methods

3-N,5-N-dimethylpyridine-3,5-dicarboxamide can be synthesized through a multistep reaction involving the reaction of 3-cyanopyridine with dimethylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification of the reaction mixture and subsequent recrystallization.

Scientific Research Applications

3-N,5-N-dimethylpyridine-3,5-dicarboxamide has been extensively used in scientific research, particularly in the fields of coordination chemistry and organic synthesis. As a ligand, this compound has been used to form complexes with various metals, including copper, palladium, and platinum. These complexes have been shown to exhibit excellent catalytic activity in various organic reactions, including cross-coupling reactions, hydrosilylation, and hydrogenation.

properties

IUPAC Name

3-N,5-N-dimethylpyridine-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-10-8(13)6-3-7(5-12-4-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPPZHLHKVMFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.